3-(4-Methoxyanilino)phenol
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Overview
Description
3-(4-Methoxyanilino)phenol is an organic compound that belongs to the class of phenols and anilines It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring, along with an aniline group (-NH2) and a hydroxyl group (-OH)
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Methoxyanilino)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a methoxy group. The reaction typically requires a strong base and high temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For example, palladium-catalyzed amination reactions can be employed to synthesize anilines from aryl halides . Additionally, the use of diazonium salts and subsequent hydrolysis can be a viable method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyanilino)phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are common for phenolic compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
3-(4-Methoxyanilino)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Methoxyanilino)phenol involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol:
4-Methoxyphenol: Known for its use in the production of antioxidants and UV absorbers.
2-Methoxy-5-(phenylamino)methyl)phenol:
Uniqueness
3-(4-Methoxyanilino)phenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers and other phenolic compounds .
Properties
CAS No. |
58273-38-4 |
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Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-(4-methoxyanilino)phenol |
InChI |
InChI=1S/C13H13NO2/c1-16-13-7-5-10(6-8-13)14-11-3-2-4-12(15)9-11/h2-9,14-15H,1H3 |
InChI Key |
QURGRYZJKCDXKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
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